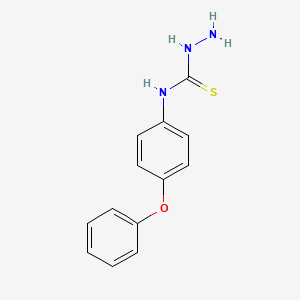

4-(4-Phenoxyphenyl)-3-thiosemicarbazide

概要

説明

“4-Phenoxyphenol” is a compound that has a molecular formula of C12H10O2 . It’s related to “4-(4-Phenoxyphenyl)-3-thiosemicarbazide”, but they are not the same compound .

Synthesis Analysis

There are various methods for synthesizing compounds similar to “this compound”. For instance, the CuAAC reaction of terminal alkynes can produce triazolic 1,4-disubstituted compounds . Another method involves the reaction of phenol with sodium hydroxide and p-chlorobenzoic acid .

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, “4-Phenoxyphenol” has a molecular formula of C12H10O2 and an average mass of 186.207 Da .

Chemical Reactions Analysis

The CuAAC reaction of terminal alkynes can produce triazolic 1,4-disubstituted compounds . This reaction is efficient and mild, making it a valuable method for synthesizing a variety of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyriproxyfen, a related compound, is a solid with a melting range of 48-50ºC and is only slightly soluble in water .

科学的研究の応用

Anticancer Potential

4-(4-Phenoxyphenyl)-3-thiosemicarbazide derivatives exhibit promising anticancer activity. In a study, thiosemicarbazide derivatives showed toxic effects on gastric cancer cells without harming normal fibroblasts. These compounds influenced cell division, primarily at the replication stage, and induced DNA damage, suggesting potential as anticancer agents (Pitucha et al., 2020). Another study reported thiosemicarbazide derivatives exhibiting cytotoxic effects on melanoma cells, potentially by downregulating the expression of dihydroorotate dehydrogenase (DHODH), a therapeutic target in cancer treatment (Kozyra et al., 2022).

Antimicrobial and Anti-inflammatory Activities

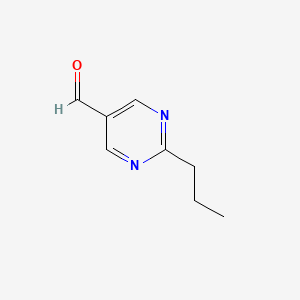

Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial activities. One study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which exhibited significant antimicrobial activities against various microbes (Noolvi et al., 2016). Additionally, a research on the synthesis of 4-[4-(2-phenylethenyl) phenyl] thiosemicarbazide and related products explored their potential as anti-inflammatory agents, although no significant anti-inflammatory activity was found in the tested compounds (Varma & Chatterjee, 1986).

Corrosion Inhibition

Thiosemicarbazide derivatives have shown efficacy in inhibiting corrosion. A study demonstrated the capability of synthesized thiosemicarbazides to prevent carbon steel corrosion in acid solutions. These compounds increased inhibition efficiency as their concentration increased, following Tempkin's adsorption isotherm (Quraishi et al., 2008).

Heterocyclic Synthesis

These derivatives are used in heterocyclic synthesis. For example, the reaction of 4-phenyl-3-thiosemicarbazide derivatives with 3-aminoacetonitrile resulted in condensed products suitable for synthesizing coumarin, pyrazole, thiazole, and thiophene derivatives, demonstrating their utility in creating diverse heterocyclic compounds (Mohareb et al., 1998).

Anticonvulsant Activity

Thiosemicarbazide derivatives have also been evaluated for their anticonvulsant properties. A study on 1-(2,6-dimethylphenoxyacetyl)-4-(substituted phenyl)thiosemicarbazides showed that these compounds provided protection against convulsions in mice and selectively inhibited NAD-dependent oxidations in rat brain homogenates, indicating potential as anticonvulsant agents (Parmar et al., 1977).

Pharmaceutical and Bioactive Material Synthesis

Thiosemicarbazide derivatives are significant intermediates in pharmaceutical and bioactive material synthesis. Their imine bond is particularly useful in organic synthesis, especially for preparing heterocycles and non-natural β-amino acids. A study reported the synthesis of new thiosemicarbazide derivatives by condensation reactions, showing high yields and good bioactivity, particularly against Mycobacterium Bovis (Sardari et al., 2017).

Structural and Spectroscopic Analysis

This compound derivatives have been the subject of structural and spectroscopic analysis, aiding in the understanding of their chemical and physical properties. For instance, a study focusing on the synthesis of cobalt(II) thiosemicarbazone complexes provided insights into the coordination sites and geometries of these compounds, contributing to the broader understanding of their chemical behavior (El-Shazly et al., 2006).

作用機序

Target of Action

It is known that similar compounds, such as diafenthiuron , act on the endocrine system of insects by mimicking the juvenile hormone, thereby hindering molting and subsequently inhibiting reproduction .

Mode of Action

Based on its structural similarity to diafenthiuron , it can be inferred that it might also act as a juvenile hormone analog, disrupting the normal growth and development of insects .

Biochemical Pathways

Similar compounds like diafenthiuron and pyriproxyfen are known to disrupt the normal hormonal signaling pathways in insects, leading to impaired growth and development .

Pharmacokinetics

Similar compounds like pyriproxyfen have low aqueous solubility but are readily soluble in many organic solvents . They are volatile and, based on their chemical properties, they are unlikely to leach to groundwater .

Result of Action

Similar compounds like diafenthiuron and pyriproxyfen are known to hinder the normal growth and development of insects, rendering them unable to reproduce .

Action Environment

The action, efficacy, and stability of 4-(4-Phenoxyphenyl)-3-thiosemicarbazide can be influenced by various environmental factors. For instance, similar compounds like pyriproxyfen are known to persist in aquatic systems . They are also known to degrade rapidly with photochemically-produced hydroxyl radical in the atmosphere .

Safety and Hazards

将来の方向性

The future directions of research on “4-(4-Phenoxyphenyl)-3-thiosemicarbazide” and related compounds could involve further studies on their synthesis, properties, and potential applications. For instance, the exogenous application of a phenoxycarboxylic compound, 4-chlorophenoxyacetic acid (4-CPA), can induce chemical defenses to protect rice plants from white-backed planthoppers .

特性

IUPAC Name |

1-amino-3-(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c14-16-13(18)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDOYIABVFNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375123 | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-85-5 | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

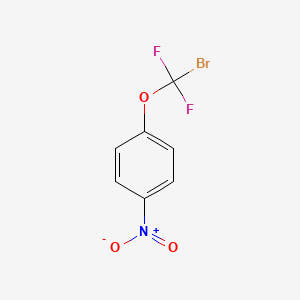

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

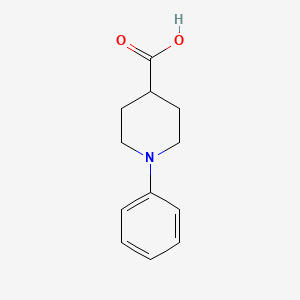

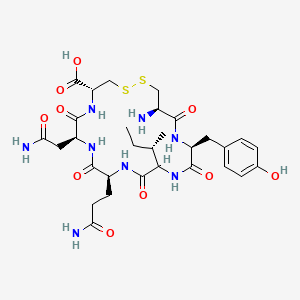

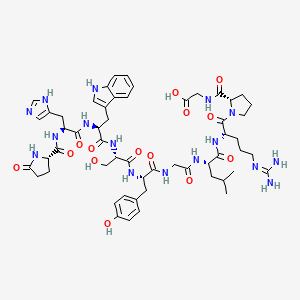

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)